molecular formula C9H9F4NO B15252843 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine

Cat. No.: B15252843
M. Wt: 223.17 g/mol
InChI Key: NVOWTQXNDDDMJM-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine is an organic compound characterized by the presence of a fluorophenyl group and a trifluoromethoxy group attached to an ethanamine backbone

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-fluorobenzaldehyde with trifluoromethoxyamine under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity and efficacy.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine can be compared with other similar compounds such as:

    1-(4-Ethoxy-3-fluorophenyl)ethan-1-amine: This compound has an ethoxy group instead of a trifluoromethoxy group, which can lead to differences in chemical reactivity and biological activity.

    1-(3-Fluorophenyl)-2-methoxyethan-1-amine: The presence of a methoxy group instead of a trifluoromethoxy group can result in variations in physical and chemical properties.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C9H9F4NO/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8H,5,14H2

InChI Key

NVOWTQXNDDDMJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(COC(F)(F)F)N

Origin of Product

United States

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